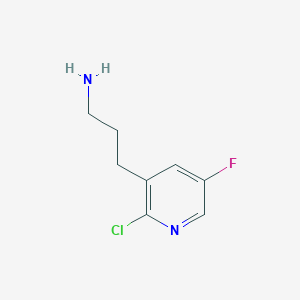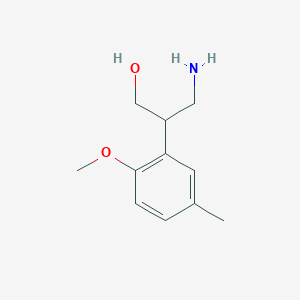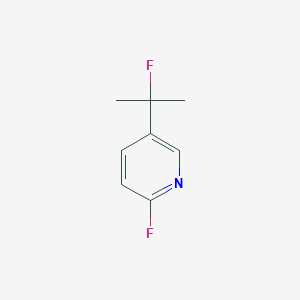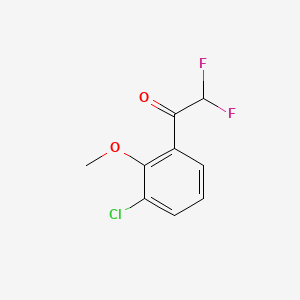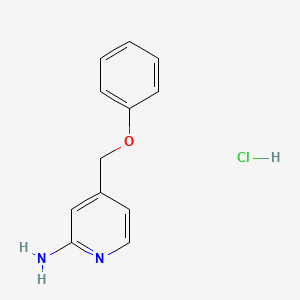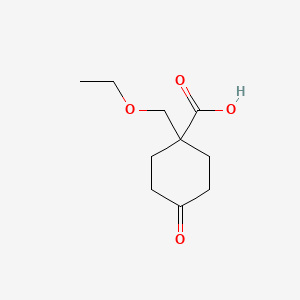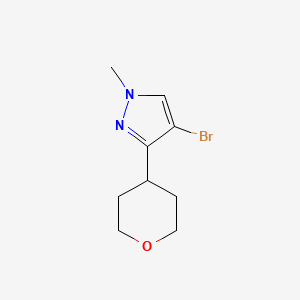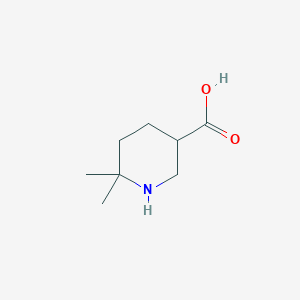
4-Methyl-2-pyridineethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-pyridineethanethioamide: is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-pyridineethanethioamide typically involves the reaction of 4-methyl-2-pyridineethanamine with a sulfur source. One common method is the use of Lawesson’s reagent, which facilitates the conversion of amines to thioamides. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sulfur compound .
Industrial Production Methods: Industrial production of thioamides, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-pyridineethanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 4-Methyl-2-pyridineethanethioamide is used as a building block in organic synthesis. Its unique reactivity allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, thioamides are studied for their potential as enzyme inhibitors and their ability to mimic peptide bonds in proteins. This makes them valuable in the design of biologically active compounds .
Medicine: Thioamides, including this compound, are explored for their potential therapeutic applications. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, thioamides are used in the production of specialty chemicals and materials. Their unique properties make them suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of 4-Methyl-2-pyridineethanethioamide involves its interaction with biological targets through its thioamide group. The sulfur atom in the thioamide can form strong interactions with metal ions and other electrophilic centers in enzymes and proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound shares a similar pyridine core but differs in its functional groups and applications.
Uniqueness: 4-Methyl-2-pyridineethanethioamide is unique due to its specific combination of a pyridine ring and a thioamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
50564-67-5 |
|---|---|
Formule moléculaire |
C8H10N2S |
Poids moléculaire |
166.25 g/mol |
Nom IUPAC |
2-(4-methylpyridin-2-yl)ethanethioamide |
InChI |
InChI=1S/C8H10N2S/c1-6-2-3-10-7(4-6)5-8(9)11/h2-4H,5H2,1H3,(H2,9,11) |
Clé InChI |
XUTPDDRLIIJITD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)CC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



